molecular formula C27H22N4O3 B2629944 N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941963-37-7

N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No. B2629944
CAS RN: 941963-37-7
M. Wt: 450.498
InChI Key: UEBOYTPXKCHIJS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazolo[1,5-a]pyrazin-5(4H)-yl group attached to an acetamide group via a 2-carbon spacer. The phenyl group is substituted with a benzyloxy group at the 4-position .

Scientific Research Applications

Androgen Receptor (AR) Antagonism

Inhibition of Tumor Growth

Structure-Based Virtual Screening

Novel Therapeutics for PCa

Chemical Properties

Synthesis and Derivatives

Safety and Hazards

As with any chemical compound, handling this compound requires appropriate safety measures. Since specific safety data for this compound is not available, it’s recommended to handle it with the assumption that it could be hazardous .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves the reaction of 4-(benzyloxy)aniline with 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then deprotected using hydrogenation to yield the final product.", "Starting Materials": [ "4-(benzyloxy)aniline", "2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Hydrogen gas" ], "Reaction": [ "Step 1: Dissolve 4-(benzyloxy)aniline and 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate and purify the resulting intermediate by column chromatography.", "Step 5: Deprotect the intermediate using hydrogenation in the presence of a suitable catalyst such as palladium on carbon.", "Step 6: Isolate and purify the final product by column chromatography." ] }

CAS RN

941963-37-7

Product Name

N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Molecular Formula

C27H22N4O3

Molecular Weight

450.498

IUPAC Name

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C27H22N4O3/c32-26(28-22-11-13-23(14-12-22)34-19-20-7-3-1-4-8-20)18-30-15-16-31-25(27(30)33)17-24(29-31)21-9-5-2-6-10-21/h1-17H,18-19H2,(H,28,32)

InChI Key

UEBOYTPXKCHIJS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O

solubility

not available

Origin of Product

United States

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